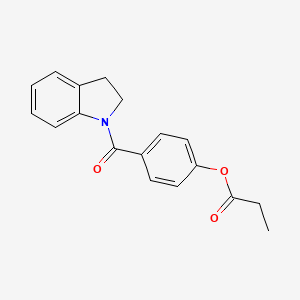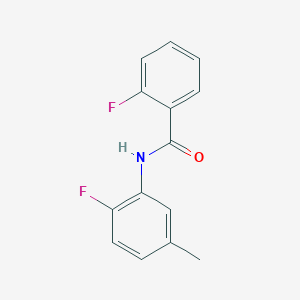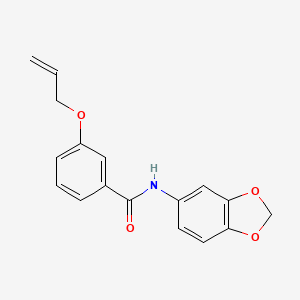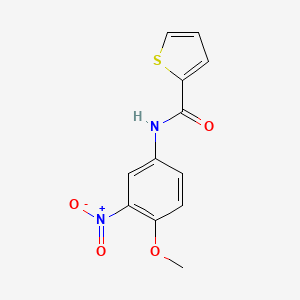
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate
描述
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate, also known as AGN-PC-0 or AGN-PC-04, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based derivatives and exhibits promising pharmacological properties.
作用机制
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also activates the AMPK pathway, which plays a crucial role in energy metabolism and cell survival. Moreover, it has been reported to regulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces the expression of various inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, it has been reported to improve glucose metabolism and insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the major advantages of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate in lab experiments is its broad range of pharmacological activities. It can be used to investigate the mechanisms of action of various signaling pathways and their role in disease pathogenesis. Moreover, it can be used to screen for potential therapeutic agents for various diseases.
However, there are some limitations to using this compound in lab experiments. One of the major limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, its stability under different experimental conditions needs to be carefully monitored.
未来方向
There are several future directions for research on 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate. One of the major areas of research is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetics and bioavailability.
Another area of research is its potential as a modulator of energy metabolism and glucose homeostasis. It has been reported to improve insulin sensitivity and glucose metabolism, which makes it a potential candidate for the treatment of type 2 diabetes.
Moreover, its potential as a modulator of the immune system and inflammatory responses needs to be further investigated. It has been shown to reduce the expression of various inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases.
In conclusion, this compound is a novel compound with promising pharmacological properties. Its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases make it a potential candidate for drug development. Further studies are needed to optimize its pharmacokinetics and elucidate its mechanism of action.
科学研究应用
The potential therapeutic applications of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate have been investigated in various scientific studies. One of the major areas of research is its anticancer activity. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been reported to enhance the efficacy of chemotherapy drugs and reduce their side effects.
Another area of research is its neuroprotective activity. It has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been reported to improve cognitive function and memory in animal models.
属性
IUPAC Name |
[4-(2,3-dihydroindole-1-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-17(20)22-15-9-7-14(8-10-15)18(21)19-12-11-13-5-3-4-6-16(13)19/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOERHTWNPCAENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)

![1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride](/img/structure/B4399846.png)
![4-{[(2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399853.png)
![3-{4-[3-(trifluoromethyl)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B4399855.png)
![4-[(4-methoxybenzoyl)amino]phenyl propionate](/img/structure/B4399860.png)

![4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4399871.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4399886.png)


![(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4399910.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4399915.png)